2-Quinoxalinecarboxylic acid-d4
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Overview
Description
2-Quinoxalinecarboxylic acid-d4 is a deuterium-labeled compound with the molecular formula C9H2D4N2O2 and a molecular weight of 178.18 g/mol . This compound is a stable isotope-labeled version of 2-quinoxalinecarboxylic acid, which is used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 2-quinoxalinecarboxylic acid-d4 involves the use of deuterium-labeled starting materials. One efficient method is to use aniline-d5 as the labeled starting material. The synthetic route involves several steps, including the formation of the quinoxaline ring and subsequent carboxylation . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure high isotopic enrichment, with reported isotopic enrichment levels of 99.9% .
Chemical Reactions Analysis
2-Quinoxalinecarboxylic acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoxaline-2,3-dicarboxylic acid .
Scientific Research Applications
2-Quinoxalinecarboxylic acid-d4 is widely used in scientific research due to its stable isotope labeling. It is used as a tracer in pharmacokinetic and metabolic studies to quantify drug molecules during the drug development process . Additionally, it is used in the preparation of various derivatives for studying their biological activities, including antibacterial and anticancer properties . In the field of chemistry, it is used to study reaction mechanisms and pathways involving quinoxaline derivatives .
Mechanism of Action
The mechanism of action of 2-quinoxalinecarboxylic acid-d4 involves its interaction with molecular targets and pathways. In antibacterial studies, quinoxaline derivatives, including this compound, are known to inhibit DNA and RNA synthesis by generating reactive oxygen species (ROS) and causing DNA damage . This leads to the inhibition of bacterial growth and cell death. The compound’s ability to undergo reduction by oxidoreductases further enhances its antibacterial activity .
Comparison with Similar Compounds
2-Quinoxalinecarboxylic acid-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by altering the metabolic profile of the compound. Similar compounds include 3-methylquinoxaline-2-carboxylic acid-d4 and quinoxaline-2-carboxylic acid . These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling, which can influence their biological activities and applications.
Properties
CAS No. |
2244217-89-6 |
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Molecular Formula |
C9H6N2O2 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterioquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)/i1D,2D,3D,4D |
InChI Key |
UPUZGXILYFKSGE-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=CC(=N2)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)O |
Origin of Product |
United States |
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